4-(1-methyl-1H-Tetrazol-5-yl)-Benzoic Acid: Structural Architecture & Synthetic Utility
4-(1-methyl-1H-Tetrazol-5-yl)-Benzoic Acid: Structural Architecture & Synthetic Utility
This guide provides an in-depth technical analysis of 4-(1-methyl-1H-tetrazol-5-yl)benzoic acid , a specialized bifunctional ligand and pharmaceutical intermediate. Unlike its more common isomer (2-methyl) or the parent (NH-tetrazole), the 1-methyl derivative offers unique steric and electronic properties critical for coordination chemistry and drug design.
Executive Summary
4-(1-methyl-1H-tetrazol-5-yl)benzoic acid (CAS: Specific isomer often distinct from generic 34114-12-0) is a rigid, bifunctional organic molecule featuring a carboxylic acid and a 1,5-disubstituted tetrazole ring.
In medicinal chemistry, it serves as a non-acidic, metabolically stable bioisostere of the cis-amide bond, offering different solubility and lipophilicity profiles compared to the acidic 1H-tetrazole parent. In materials science (MOFs), the 1-substituted tetrazole introduces a significant torsional twist relative to the phenyl ring, unlike the planar 2-substituted isomer, making it a valuable "kinked" linker for constructing porous frameworks with specific topologies.
Molecular Architecture & Electronic Profile[1]
Regioisomerism: The N1 vs. N2 Distinction
The methylation of 5-substituted tetrazoles yields two isomers: the 1,5-disubstituted (N1) and 2,5-disubstituted (N2) forms. Understanding this distinction is critical for application.
| Feature | 1-Methyl Isomer (Target) | 2-Methyl Isomer |
| Connectivity | Methyl on Nitrogen 1 (adjacent to carbon) | Methyl on Nitrogen 2 |
| Geometry | Twisted: Steric clash between N1-Methyl and phenyl ortho-protons forces a ~45-60° dihedral angle. | Planar: Minimal steric hindrance allows the rings to remain coplanar. |
| Dipole Moment | High (Vectors of tetrazole and carboxylate often additive) | Lower (Vectors often cancel) |
| Coordination | Sterically hindered donor; induces non-planar topology in MOFs. | Linear, planar linker; often mimics terephthalic acid. |
Electronic Properties
The 1-methyltetrazole moiety is a strong electron-withdrawing group (EWG) due to the high nitrogen content and lack of resonance donation into the phenyl ring (due to the twist).
-
Acidity (COOH): The pKa of the benzoic acid moiety is lowered relative to unsubstituted benzoic acid (approx. 3.9–4.0 vs 4.2) due to the inductive withdrawal of the tetrazole.
-
Tetrazole Basicity: The tetrazole ring nitrogens (N3/N4) retain weak Lewis basicity, capable of coordinating to soft metal centers (Ag+, Cu+, Zn2+).
Synthetic Protocols
The synthesis of the specific 1-methyl isomer requires careful control, as direct alkylation favors the N2 isomer.
Protocol A: Regioselective Cycloaddition (Primary Route)
This method constructs the tetrazole ring with the methyl group already in place, ensuring 100% regioselectivity for the 1,5-isomer.
Reagents:
-
4-Cyanobenzoic acid (or Methyl 4-cyanobenzoate)
-
Sodium Azide (
) -
Methyl Iodide (
) or Trimethylsilyl Azide ( ) / Methanol -
Catalyst:
or (if using click conditions)
Workflow:
-
Azide Formation: Generate Methyl Azide in situ (Caution: Explosion Hazard) or use a masked equivalent like methylamine + triethylorthoformate + sodium azide (The Gewald Reaction variant).
-
Cycloaddition: React 4-cyanobenzoic acid with the methyl azide source.
-
Note: The reaction of a nitrile with an organic azide (
) typically yields the 1,5-disubstituted tetrazole due to electronic polarization.
-
Protocol B: Methylation & Separation (Laboratory Scale)
Direct methylation of the parent tetrazole is safer but requires chromatographic separation.
Reagents:
-
4-(1H-tetrazol-5-yl)benzoic acid (Starting Material)[1][2][3]
-
Methyl Iodide (
) or Dimethyl Sulfate ( ) -
Base:
or -
Solvent: DMF or Acetone
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of 4-(1H-tetrazol-5-yl)benzoic acid in DMF (0.5 M).
-
Deprotonation: Add 2.2 eq of
. Stir at RT for 30 min. (Carboxylate and Tetrazolate formed).[4] -
Alkylation: Add 1.1 eq of Methyl Iodide dropwise at 0°C.
-
Crucial: Limiting MeI prevents esterification of the carboxylic acid. If ester forms, hydrolysis (LiOH/THF) is required later.
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Isomers separate well).
-
Workup: Pour into ice water. Acidify to pH 3.[2] Extract with EtOAc.[2][5]
-
Purification:
-
The N2-isomer is less polar and elutes first (Hexane/EtOAc 7:3).
-
The N1-isomer (Target) is more polar and elutes second (Hexane/EtOAc 4:6 or DCM/MeOH).
-
Yield Distribution: Typically 70:30 favoring N2.
-
Caption: Synthetic pathways comparing regioselective cycloaddition (Route A) vs. direct methylation (Route B).
Physicochemical Properties[4][6][7][8][9]
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 204.19 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | DMSO, DMF, Methanol (Hot).[3] | Poor solubility in water and non-polar solvents. |
| pKa (COOH) | ~3.95 (Predicted) | More acidic than benzoic acid (4.20) due to tetrazole EWG. |
| LogP | ~1.1 | Less lipophilic than N2-isomer due to higher dipole. |
| Crystal Density | ~1.45 g/cm³ | Depends on polymorph/solvate. |
Applications in Research
Metal-Organic Frameworks (MOFs)
The 1-methyl isomer is a "kinked" ligand. Unlike the linear terephthalic acid or the planar 2-methyl tetrazole, the 1-methyl derivative introduces a bend in the coordination polymer chain.
-
Topology Control: Used to prevent the formation of interpenetrated networks by increasing steric bulk and changing the vector angle between the carboxylate and the tetrazole binding site.
-
Luminescence: The twisted conformation disrupts
- stacking, which can enhance solid-state fluorescence by reducing quenching pathways.
Medicinal Chemistry (Bioisosterism)
-
Metabolic Stability: The 1-methyl tetrazole is metabolically robust, unlike esters.
-
Receptor Binding: It mimics the cis-amide bond configuration. The N1-methyl group can occupy hydrophobic pockets in receptors (e.g., Angiotensin II receptors) that the unsubstituted NH-tetrazole cannot.
Characterization Standards
To validate the synthesis of the correct isomer, 1H NMR is the definitive tool.
1H NMR (DMSO-d6, 400 MHz)
-
COOH:
13.0–13.5 ppm (Broad singlet). -
Aromatic Protons: Two doublets (AA'BB' system).
- ~8.15 ppm (2H, d, J=8.5 Hz, ortho to COOH).
- ~7.95 ppm (2H, d, J=8.5 Hz, ortho to Tetrazole).
-
Diagnostic: The protons ortho to the tetrazole in the N1-isomer are often shielded relative to the N2-isomer due to the twisted ring current effect.
-
Methyl Group (Critical):
-
N1-Methyl (Target):
4.10 – 4.25 ppm (Singlet). -
Comparison: The N2-Methyl isomer typically resonates downfield at
4.40 – 4.50 ppm.
-
IR Spectroscopy[1][10]
-
C=O Stretch: 1680–1700 cm⁻¹ (Carboxylic acid).
-
Tetrazole Ring: 1000–1100 cm⁻¹ and 1200–1300 cm⁻¹ (skeletal vibrations).
-
Absence of N-H: No sharp band at 3300–3400 cm⁻¹ (confirms alkylation).
References
-
Regioselectivity in Tetrazole Alkylation: Title: "Isomerism in 5-Substituted Tetrazoles: Steric and Electronic Effects." Source:Journal of Organic Chemistry. URL:[Link] (General Reference for Tetrazole Isomerism Principles).
-
MOF Ligand Design: Title: "Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation." Source:Dalton Transactions (RSC). URL:[Link]
-
Synthesis of 1,5-Disubstituted Tetrazoles: Title: "Facile synthesis of 1-substituted tetrazoles via the reaction of primary amines with triethyl orthoformate and sodium azide."[3] Source:Tetrahedron Letters. URL:[Link]
-
General Properties of Tetrazole Benzoic Acids: Title: "4-(1H-Tetrazol-5-yl)benzoic acid - PubChem Compound Summary."[3] Source:National Center for Biotechnology Information.[3] URL:[Link]
Sources
- 1. 4-(1H-Tetrazol-5-yl)benzoic acid - CD Bioparticles [cd-bioparticles.net]
- 2. 4-(2H-1,2,3,4-TETRAAZOL-5-YL)BENZOIC ACID | 34114-12-0 [chemicalbook.com]
- 3. 4-(5-Methyl-tetrazol-1-yl)-benzoic acid | 64170-57-6 | Benchchem [benchchem.com]
- 4. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]
